Clozapine
Overview
Description
Clozapine is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder in patients who have not responded adequately to other antipsychotic treatments . It was the first of the second-generation antipsychotics and is known for its efficacy in reducing suicidal behavior in patients with schizophrenia . This compound is also used to treat psychosis in Parkinson’s disease .
Mechanism of Action
Target of Action
Clozapine is an atypical or second-generation antipsychotic drug . It primarily targets various neuroreceptors, including dopamine type 4 (D4) receptors, serotonin type 2 (5-HT2A) receptors, norepinephrine receptors, acetylcholine receptors, and histamine receptors . It has a high dissociation constant for D2, which is even higher than dopamine . This compound has much higher antagonistic activity on cortical and limbic dopamine D4 than D2 receptors . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) .
Mode of Action
The therapeutic efficacy of this compound in schizophrenia is mediated through antagonism of the dopamine type 2 (D2) and the serotonin type 2A (5-HT2A) receptors . This compound’s interaction with its targets results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension .
Biochemical Pathways
This compound undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylthis compound and oxidation to this compound n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of this compound clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19, CYP2C8 and FMO3 .
Pharmacokinetics
This compound’s pharmacokinetic properties are characterized by its absorption, distribution, metabolism, and excretion (ADME). It is absorbed and distributed in the body, metabolized primarily in the liver by cytochrome P450 (CYP) enzymes, and excreted . The majority of the interactions with this compound are reported to be mediated by CYP enzymes .
Result of Action
This compound’s action results in a range of molecular and cellular effects. It has been shown to affect metabolic fluxes, cell respiration, and intracellular ATP in human HL60 cells . It also induces mitohormesis and metabolic reprogramming in human blood cells . Moreover, treatment with this compound-exposed extracellular vesicles induced an inflammasome-dependent response, supporting a potential role for extracellular vesicles in immune activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, smoking cessation has been reported to increase this compound levels . Furthermore, the drug’s mechanism and its relative efficacy remain inadequately defined due to various patient-specific factors . Therefore, clinicians must maintain increased clinical vigilance for adverse side effects when this compound is combined with other medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clozapine is synthesized through a multi-step process involving the reaction of 8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine with various reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as premixed powder preparation, adhesive preparation, granulation, total mixing, and tabletting . Advanced equipment like fluidized beds are used to improve the efficiency of granulation and drying processes .
Chemical Reactions Analysis
Types of Reactions: Clozapine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties .
Scientific Research Applications
Clozapine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quetiapine: Another atypical antipsychotic with a similar receptor binding profile but different side effects and efficacy.
Aripiprazole: Known for its partial agonist activity at dopamine receptors, offering a different mechanism of action compared to clozapine.
Olanzapine: Shares some pharmacological properties with this compound but has a higher risk of metabolic side effects.
Uniqueness of this compound: this compound is unique due to its superior efficacy in treatment-resistant schizophrenia and its ability to reduce suicidal behavior . It also has a lower risk of extrapyramidal side effects compared to first-generation antipsychotics .
Properties
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDBNBUXVUHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022855, DTXSID401020663 | |
Record name | Clozapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clozapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L | |
Record name | Clozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | CLOZAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clozapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clozapine's antipsychotic action is likely mediated through a combination of antogistic effects at D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. D2 antagonism relieves positive symptoms while 5-HT2A antagonism alleviates negative symptoms., Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors. | |
Record name | Clozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00363 | |
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Record name | CLOZAPINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals from acetone-petroleum ether | |
CAS No. |
5786-21-0, 1333667-72-3 | |
Record name | Clozapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5786-21-0 | |
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Record name | Clozapine [USAN:USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210 | |
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Record name | Clozapine | |
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URL | https://www.drugbank.ca/drugs/DB00363 | |
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Record name | clozapine | |
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Record name | Clozapine | |
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Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |
Source | EPA DSSTox | |
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Record name | Clozapine | |
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Record name | CLOZAPINE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
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Record name | Clozapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183-184 °C, 183 - 184 °C | |
Record name | Clozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOZAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clozapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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